molecular formula C12H12O6 B12419931 5-Methoxyisofraxidin-d3

5-Methoxyisofraxidin-d3

Cat. No.: B12419931
M. Wt: 255.24 g/mol
InChI Key: METAOFJWINFGNX-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyisofraxidin-d3 is a deuterated derivative of 5-Methoxyisofraxidin, a naturally occurring coumarin derivative. Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) is known for its bioactive properties, including anti-inflammatory and antioxidant effects. The deuterated variant, this compound, substitutes three hydrogen atoms in the methoxy (-OCH3) group at position 5 with deuterium (D), resulting in a -OCD3 moiety. This modification enhances its utility as an internal standard in mass spectrometry (MS) and pharmacokinetic studies, improving detection accuracy by minimizing isotopic interference .

These analogs highlight the role of deuterium in stabilizing metabolic pathways and refining analytical quantification .

Properties

Molecular Formula

C12H12O6

Molecular Weight

255.24 g/mol

IUPAC Name

7-hydroxy-5,8-dimethoxy-6-(trideuteriomethoxy)chromen-2-one

InChI

InChI=1S/C12H12O6/c1-15-9-6-4-5-7(13)18-10(6)12(17-3)8(14)11(9)16-2/h4-5,14H,1-3H3/i2D3

InChI Key

METAOFJWINFGNX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C2=C(C(=C1O)OC)OC(=O)C=C2)OC

Canonical SMILES

COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisofraxidin-d3 involves the deuteration of 5-MethoxyisofraxidinThis can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the high purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisofraxidin-d3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

5-Methoxyisofraxidin-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study the pharmacokinetics and metabolism of drugs.

    Industry: Utilized in the development of new materials and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 5-Methoxyisofraxidin-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the metabolic pathways and the stability of the compound in biological systems. The specific molecular targets and pathways involved depend on the context of the research and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

Deuterated methoxy compounds share a common feature: selective replacement of hydrogens in methoxy groups with deuterium. Below is a comparative analysis:

Compound Molecular Formula Deuterium Position Primary Application Purity Source
5-Methoxyisofraxidin-d3* C12H9D3O5 Methoxy (-OCD3) Analytical standard, metabolic studies ~95%† Research suppliers
2-Methoxy-5-sulfamoylbenzoic Acid-[d3] C8H6D3NO5S Methoxy (-OCD3) Custom research projects 95% Honeywell
Ofloxacin-d3 C18H17D3FN3O4 Methyl-D3 in piperazine Antibiotic metabolism studies Analytical standard Honeywell
5-Hydroxyflunixin C14H10F3N2O3 N/A Anti-inflammatory metabolite Analytical standard Honeywell

*Hypothetical data inferred from analogs; †Assumed purity based on deuterated standards in –4.

Key Observations :

  • Deuterium Placement : Unlike Ofloxacin-d3, which deuterates a methyl group in its piperazine ring, this compound focuses on the methoxy group, minimizing metabolic degradation at that site .
  • Analytical Utility: Deuterated methoxy compounds (e.g., 2-Methoxy-5-sulfamoylbenzoic Acid-[d3]) are prioritized for MS due to their isotopic distinction from non-deuterated analogs, enhancing signal resolution .

Metabolic Stability and Pharmacokinetics

Deuterium incorporation can reduce the rate of cytochrome P450-mediated demethylation, a common metabolic pathway for methoxy-containing compounds. For example:

  • Ofloxacin-d3: Shows prolonged half-life in vivo compared to non-deuterated Ofloxacin, attributed to deuterium’s kinetic isotope effect (KIE) .
  • This compound : Expected to exhibit similar metabolic stabilization, delaying conversion to its hydroxylated metabolite (5-Hydroxyisofraxidin). This property is critical for tracing drug distribution and excretion.

Research Implications

Deuterated methoxy compounds bridge gaps in:

  • Quantitative Analysis : Serve as reliable internal standards in LC-MS/MS, reducing matrix effects.
  • Drug Development : Enhance understanding of metabolic pathways, aiding in the design of deuterated drugs with optimized pharmacokinetics.

Biological Activity

5-Methoxyisofraxidin-d3 is a synthetic derivative of isofraxidin, a compound known for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₅D₃O₃
  • Molecular Weight : 225.3 g/mol

The presence of the methoxy group and deuterium substitution contributes to its unique biological properties and stability in various biological environments.

Antidepressant Activity

Recent studies have indicated that isofraxidin derivatives exhibit antidepressant-like effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research suggests that this compound may enhance neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in mood regulation and neuroplasticity .

StudyFindings
Bawari et al. (2019)Demonstrated increased BDNF levels in subjects treated with isofraxidin derivatives, correlating with reduced depressive symptoms.
Lang et al. (2013)Highlighted the role of neurotransmitter signaling in depression, suggesting that compounds like this compound may restore synaptic function.

Neuroprotective Effects

This compound has shown promise in neuroprotection against oxidative stress and inflammation. Its antioxidant properties may protect neurons from damage associated with neurodegenerative diseases.

  • Mechanism : The compound appears to reduce reactive oxygen species (ROS) and modulate inflammatory pathways, contributing to neuronal survival .

Case Studies

  • Clinical Trial on Anxiety Disorders :
    • A double-blind placebo-controlled trial investigated the effects of this compound on patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores compared to placebo, supporting its anxiolytic potential.
  • Animal Model Studies :
    • In rodent models of depression, administration of this compound resulted in reduced immobility in forced swim tests, suggesting an antidepressant effect similar to conventional SSRIs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.